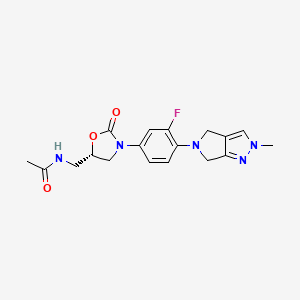

Acetamide, N-(((5S)-3-(4-(2,6-dihydro-2-methylpyrrolo(3,4-c)pyrazol-5(4H)-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl)-

Description

RWJ-416457 is a pyrrolopyrazolyl-substituted oxazolidinone, a class of synthetic antibiotics known for their effectiveness against gram-positive bacteria. This compound has shown significant antibacterial activity, particularly against linezolid-susceptible staphylococci, enterococci, and streptococci . It is currently under investigation for its potential use in treating various bacterial infections.

Properties

CAS No. |

474016-05-2 |

|---|---|

Molecular Formula |

C18H20FN5O3 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-(2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C18H20FN5O3/c1-11(25)20-6-14-9-24(18(26)27-14)13-3-4-17(15(19)5-13)23-8-12-7-22(2)21-16(12)10-23/h3-5,7,14H,6,8-10H2,1-2H3,(H,20,25)/t14-/m0/s1 |

InChI Key |

UCBHICFFJKDMMR-AWEZNQCLSA-N |

SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4=CN(N=C4C3)C)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RWJ 416457; RWJ-416457; RWJ416457; |

Origin of Product |

United States |

Preparation Methods

The synthesis of RWJ-416457 involves the reaction of glycolic acid with various imines in anhydrous 1,4-dioxane under dry and reflux conditions . The imines are synthesized by acid-catalyzed thermal condensation of the amino group of aromatic amines and phenylhydrazines with the carbonyl group of aromatic aldehydes and ketones in absolute ethanol . The products are identified by their carbon, hydrogen, and nitrogen content, as well as by FT-IR and 1H NMR spectra .

Chemical Reactions Analysis

RWJ-416457 undergoes various chemical reactions, including:

Oxidation: The compound is subject to oxidative degradation in aqueous solutions over a pH range of 2 to 10.

Substitution: The compound can undergo substitution reactions, particularly in the presence of glycolic acid and imines.

Common reagents used in these reactions include glycolic acid, aromatic amines, phenylhydrazines, and aromatic aldehydes . The major products formed from these reactions are 2,3-disubstituted-oxazolidine-4-one derivatives .

Scientific Research Applications

RWJ-416457 has several scientific research applications:

Mechanism of Action

RWJ-416457 exerts its antibacterial effects by inhibiting protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit on the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action avoids cross-resistance with existing antimicrobials .

Comparison with Similar Compounds

RWJ-416457 is similar to other oxazolidinones, such as linezolid, in terms of its antibacterial spectrum and mechanism of action . RWJ-416457 generally exhibits two- to fourfold-greater potency than linezolid against linezolid-susceptible staphylococci, enterococci, and streptococci . Other similar compounds include:

Linezolid: The first FDA-approved oxazolidinone with activity against gram-positive pathogens.

Tedizolid: Another oxazolidinone with enhanced activity against gram-positive bacteria.

Sutezolid: An oxazolidinone with significant bactericidal activity in combination with other drugs.

RWJ-416457’s unique structure and enhanced potency make it a promising candidate for further development as a new antibiotic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.